1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N8O3 and its molecular weight is 328.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(3-hydroxybenzylidene)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is 328.10323627 g/mol and the complexity rating of the compound is 478. The solubility of this chemical has been described as 0.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from 1,2,4-triazole and 1,3,4-oxadiazole frameworks have shown potential antimicrobial activities. For instance, the synthesis of benzimidazole derivatives incorporating oxadiazole and triazole units has been explored, with some compounds demonstrating significant antimicrobial effects (El-masry, Fahmy, & Abdelwahed, 2000). Similarly, indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives have been synthesized and evaluated for their antineoplastic activity, underscoring the versatility of these frameworks in drug development (Farghaly, Haider, & Lee, 2012).
Enzyme Inhibition
Some newly synthesized derivatives have been investigated for their inhibitory effects on enzymes such as lipase and α-glucosidase, indicating their potential in managing conditions like obesity and diabetes. For example, certain triazole and oxadiazole derivatives have shown impressive anti-lipase and anti-α-glucosidase activities, suggesting a promising avenue for therapeutic application (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O3/c1-7-10(16-20-21(7)12-11(14)18-24-19-12)13(23)17-15-6-8-3-2-4-9(22)5-8/h2-6,22H,1H3,(H2,14,18)(H,17,23)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAVDHPHBESCY-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.